Methyl 2-chloro-4-(4-methoxyphenyl)benzoate
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Overview
Description
Methyl 2-chloro-4-(4-methoxyphenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group at the second position and a methoxyphenyl group at the fourth position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(4-methoxyphenyl)benzoate typically involves the esterification of 2-chloro-4-(4-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-amino-4-(4-methoxyphenyl)benzoate, 2-thio-4-(4-methoxyphenyl)benzoate, etc.
Oxidation Reactions: Products include 2-chloro-4-(4-hydroxyphenyl)benzoate, 2-chloro-4-(4-formylphenyl)benzoate, etc.
Reduction Reactions: Products include 2-chloro-4-(4-methoxyphenyl)benzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-4-(4-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(4-methoxyphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The chloro and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby influencing its function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Similar structure but lacks the methoxyphenyl group, resulting in different chemical properties and applications.
Methyl 2-chloro-4-(4-hydroxyphenyl)benzoate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Methyl 2-chloro-4-(4-formylphenyl)benzoate:
Uniqueness
Methyl 2-chloro-4-(4-methoxyphenyl)benzoate is unique due to the presence of both chloro and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-chloro-4-(4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-12-6-3-10(4-7-12)11-5-8-13(14(16)9-11)15(17)19-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCOEVWGDWXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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